2-(4-Bromophenoxy)-1-cyclopropylethanone
Description
2-(4-Bromophenoxy)-1-cyclopropylethanone is a cyclopropyl ethanone derivative featuring a 4-bromophenoxy substituent at the 2-position of the ketone backbone. This compound belongs to a class of aryl-substituted ethanones, which are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and their impurities . Its structure combines a cyclopropane ring—a strained three-membered carbon system—with a ketone group and a brominated phenoxy ether moiety. The phenoxy group introduces steric and electronic effects that influence reactivity and solubility, while the bromine atom enhances electrophilic properties, making the compound a versatile precursor in cross-coupling reactions and nucleophilic substitutions.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXWOMXPJEHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-Bromophenoxy)-1-cyclopropylethanone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bromophenyl group attached to a cyclopropyl moiety through an ether linkage, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| 2-(4-Bromophenoxy)-1-cyclopropylacetone | E. coli | 64 µg/mL |
| 2-(4-Bromophenoxy)-1-cyclobutylethanone | Pseudomonas aeruginosa | 16 µg/mL |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Case Study: Induction of Apoptosis
A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated that treatment resulted in significant cell cycle arrest at the G0/G1 phase.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the cyclopropyl group or variations in the bromophenyl substituent have shown promising results in increasing potency against targeted diseases.
Table 2: Synthesis and Biological Evaluation of Derivatives
| Derivative Name | Synthesis Method | Biological Activity |
|---|---|---|
| 2-(4-Bromophenoxy)-1-cyclobutylethanone | Microwave-assisted synthesis | Enhanced anti-cancer activity |
| 2-(3-Chlorophenoxy)-1-cyclopropylethanone | Conventional heating | Increased antimicrobial efficacy |
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- 2-(4-Bromophenoxy)-1-cyclopropylethanone has shown significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it inhibits bacterial growth by targeting critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents .
-
Anticancer Properties :
- The compound is being investigated for its potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO, the compound can enhance the immune response against tumors, potentially improving the efficacy of existing cancer therapies .
- Inhibitory Mechanisms :
Biological Studies
- Biological Activity Exploration :
Material Science
- Organic Electronics :
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Applications :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropyl Ethanone Derivatives
Halogenation and Positional Effects
- Bromine vs. Chlorine: Brominated analogs (e.g., 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) exhibit higher molecular weights and enhanced electrophilicity compared to chlorinated derivatives like 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This difference impacts their reactivity in Suzuki-Miyaura couplings, where bromine’s larger atomic radius facilitates oxidative addition .
- Fluorine Substitution: Fluorine at the ortho (2-F) or para (4-F) position on the phenyl ring (as in 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone) enhances metabolic stability and lipophilicity, critical for CNS-targeting drug candidates .
Ether Linkage vs. Direct Aryl Substitution
The phenoxy group in this compound introduces an ether linkage, which increases solubility in polar solvents compared to analogs with direct aryl substitution (e.g., 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone).
Preparation Methods
Preparation of 1-Cyclopropylethanone Core
1-Cyclopropylethanone is a crucial intermediate for the target compound. Its preparation is well-documented and involves:
- Condensation reactions in ethanol under inert atmosphere
For example, a procedure using sodium in ethanol with diethyl malonate and cyclopropyl ethanone at 0–80 °C under nitrogen atmosphere yields ethyl 4-cyclopropyl-2,4-dioxobutanoate, a key intermediate for further transformations.
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Temperature | 0 to 80 °C |
| Atmosphere | Inert (nitrogen) |
| Reaction time | 2 hours |
| Yield | High (e.g., 820 g crude product) |
| Work-up | Acidification, extraction with ethyl acetate, washing with sodium bicarbonate |
This step provides the cyclopropyl ketone framework necessary for subsequent functionalization.
Coupling of 4-Bromophenoxy Group
The attachment of the 4-bromophenoxy moiety to the cyclopropylethanone core can be achieved via nucleophilic substitution or etherification reactions, typically involving:
- Phenol or 4-bromophenol derivatives reacting with α-bromo ketones
- Use of bases or catalysts to promote substitution of the bromide by the phenoxy group
Though direct literature on 2-(4-Bromophenoxy)-1-cyclopropylethanone is scarce, analogous reactions with α-bromo ketones and phenols are well-established.
Example Preparation Protocol (Hypothetical Based on Analogous Methods)
Summary Table of Preparation Parameters
| Preparation Stage | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropylethanone synthesis | Na / ethanol, (C02Et)2, inert atmosphere | 0–80 °C | 2 h | High (crude) | Acidification and extraction step |
| α-Bromination | N-Bromosuccinimide / CuBr2 / phenyltrimethylammonium tribromide | 0–130 °C (reflux) | 1.3–5 h | 86–100 | Purification by chromatography |
| Phenoxy substitution | 4-Bromophenol, base (e.g., K2CO3) | Room temp to reflux | Several hours | Not reported | Requires optimization |
Research Findings and Considerations
- Bromination reactions are sensitive to temperature and atmosphere; inert conditions reduce side reactions.
- Purity of brominated intermediates is critical for successful phenoxy substitution.
- Sonication and azeotropic distillation can enhance reaction efficiency and selectivity.
- Acid-base workups and silica gel chromatography are standard for purification.
- Safety precautions are necessary when handling brominating agents and during acidification steps due to potential release of hazardous gases (e.g., HCN in cyanide use).
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-(4-Bromophenoxy)-1-cyclopropylethanone?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation to introduce the cyclopropyl and bromophenoxy moieties. A common approach includes:
- Reacting 4-bromophenol with a cyclopropane-containing acylating agent (e.g., cyclopropylacetyl chloride) under basic conditions.
- Optimizing reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate the desired product from byproducts like N-methylated derivatives or unreacted phenol .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer:
Byproduct formation (e.g., di-substituted products or oxidation artifacts) can be mitigated through:
- Stoichiometric control : Limiting excess reagents (e.g., acylating agents) to avoid over-substitution.
- Catalytic additives : Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity in Friedel-Crafts reactions.
- Temperature modulation : Lowering reaction temperature reduces side reactions but may slow kinetics; a balance is critical .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Byproducts |
|---|---|---|
| Acyl chloride ratio | 1.1–1.2 equiv. | Reduces di-acylated byproducts |
| Reaction temperature | 60–70°C | Minimizes thermal degradation |
| Solvent polarity | Medium (e.g., THF) | Enhances solubility of intermediates |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 281.03 for C₁₁H₁₀BrO₂).
- IR Spectroscopy : Carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .
Data Interpretation Tip:
Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .
Advanced: How are crystallographic data contradictions resolved for structural elucidation?
Answer:
X-ray crystallography data (e.g., bond angles, torsion angles) may show discrepancies due to thermal motion or disorder . Resolution strategies include:
- Software refinement : Use SHELXL or PLATON to model anisotropic displacement parameters and validate hydrogen bonding networks (e.g., C–H···O interactions at 2.57–3.46 Å) .
- Validation tools : Check data-to-parameter ratios (>15:1 recommended) and R-factors (<0.06 for high confidence) .
Example Crystallographic Data (from ):
| Bond/Interaction | Observed Value | Expected Range |
|---|---|---|
| O2–C2–C21 | 121.9° | 120–125° |
| C21–C26–C25 | 121.1° | 118–122° |
| C16–H16···O2 | 3.425 Å | 3.3–3.6 Å |
Basic: What biological activities are associated with this compound?
Answer:
Structural analogs of this compound exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus).
- Anti-inflammatory effects : Suppression of COX-2 expression in murine models .
- Antimycobacterial action : MIC values <10 µg/mL against Mycobacterium tuberculosis .
Mechanistic Insight:
The bromophenoxy group enhances lipophilicity, aiding membrane penetration, while the cyclopropane ring stabilizes conformational binding to targets .
Advanced: How to design assays for evaluating its enzyme inhibition potential?
Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of hydrolases.
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., cytochrome P450 enzymes).
- IC₅₀ determination : Dose-response curves with triplicate measurements to ensure reproducibility .
Validation Step:
Compare inhibition data with structurally related compounds (e.g., 2-(4-chlorophenoxy) analogs) to establish SAR trends .
Basic: What impurities are commonly observed, and how are they quantified?
Answer:
Typical impurities include:
- Unreacted 4-bromophenol (retention time ~8.2 min in HPLC).
- Oxidation products (e.g., ketone-to-carboxylic acid derivatives).
Analytical Methods:
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm.
- LC-MS : Identify low-abundance impurities (e.g., m/z 297.05 for dimeric byproducts) .
Advanced: How to resolve discrepancies in computational vs. experimental NMR shifts?
Answer:
Discrepancies arise from solvent effects or conformational flexibility . Mitigation strategies:
- Solvent modeling : Use COSMO-RS to simulate solvent-induced shifts.
- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange .
Example Correction:
Adjust computed shifts by +0.2 ppm for aromatic protons in DMSO-d₆ due to hydrogen bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
